Ipomeanol 4-glucuronide

概要

説明

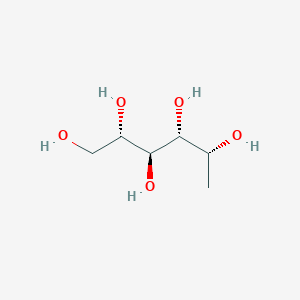

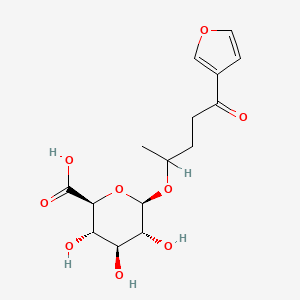

Ipomeanol 4-glucuronide is a major urinary metabolite of 4-ipomeanol in rats . It is derived from 4-Ipomeanol (4-IPO), a pulmonary pre-toxin isolated from sweet potatoes infected with the fungus Fusarium solani . One of the 4-IPO metabolites is toxic to the lungs, liver, and kidney in humans and animals .

Synthesis Analysis

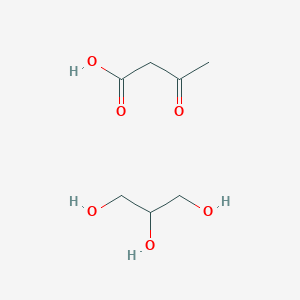

Ipomeanol 4-glucuronide is synthesized as a result of the glucuronidation of 4-Ipomeanol . This process is considered an important detoxication reaction in vivo . The synthesis of ®-IPO and (S)-IPO was carried out to assess cytotoxicity in HepG2 cells expressing rabbit CYP4B1 and re-engineered human CYP4B1 .Molecular Structure Analysis

4-Ipomeanol is a chemical compound belonging to the family of furans. It consists of a furan ring, which is substituted at the third carbon of the furan ring with a pentanone containing a hydroxyl group . The furan ring is aromatic according to Hückel’s rule, so the furan makes the compound relatively stable .Physical And Chemical Properties Analysis

4-Ipomeanol has a molar mass of 168.192 g·mol −1 . It is a furano-terpenoid toxin produced by moldy sweet potatoes (Ipomoea batatas) .科学的研究の応用

Metabolism and Detoxication

Ipomeanol 4-glucuronide (IPO-glucuronide) is a major metabolite of 4-ipomeanol (IPO), a pulmonary toxin. In rats, IPO undergoes rapid elimination through urinary excretion, with a significant proportion of the dose being excreted as IPO-glucuronide. This suggests that 4-glucuronidation is a critical detoxication reaction for IPO in rats, indicating its role in metabolic processes and potential applications in understanding detoxication pathways (Statham et al., 1982).

Role in Bioactivation and Toxicity

Research has shown that IPO-glucuronide is linked to the bioactivation and subsequent organ toxicity of IPO. A study demonstrated the synthesis of IPO-glucuronide and the development of a quantitative mass spectrometry-based assay for its glucuronidation. It was found that glucuronidation rates in pulmonary and renal tissues were low, correlating with the risk for IPO-induced toxicities in these organs. This indicates that the balance between bioactivation and glucuronidation is crucial for understanding the toxicity of compounds like IPO (Parkinson et al., 2016).

Influence of Stereochemistry

The stereochemistry of IPO influences its bioactivation and glucuronidation. A study explored the effects of IPO stereochemistry on CYP4B1-mediated bioactivation and UGT-mediated glucuronidation. The research found that different enantiomers of IPO were equally potent in bioactivation, and there was significant stereoselectivity in IPO glucuronidation by different UGT isoforms. This finding is crucial for understanding the metabolic processing of compounds like IPO and for the development of targeted therapies, such as gene-directed enzyme prodrug therapy (Teitelbaum et al., 2018).

Safety And Hazards

One of the 4-Ipomeanol metabolites is toxic to the lungs, liver, and kidney in humans and animals . This metabolite can covalently bind to proteins, thereby interfering with normal cell processes . The secondary pathological effects are edema, congestion, and hemorrhage caused by the destruction of the bronchiolar exocrine cells .

将来の方向性

A potential CYP4B1 suicide gene application in engineered T-cell treatment of blood cancers has revived interest in the use of 4-ipomeanol (IPO) in gene-directed enzyme prodrug therapy . The lack of pronounced stereoselectivity for IPO’s bioactivation in CYP4B1-transfected HepG2 cells, or for hepatic glucuronidation, suggests the racemate is an appropriate choice for use in suicide gene therapies .

特性

IUPAC Name |

(2S,3S,4S,5R,6R)-6-[5-(furan-3-yl)-5-oxopentan-2-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20O9/c1-7(2-3-9(16)8-4-5-22-6-8)23-15-12(19)10(17)11(18)13(24-15)14(20)21/h4-7,10-13,15,17-19H,2-3H2,1H3,(H,20,21)/t7?,10-,11-,12+,13-,15+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRIASYUIKDWKKL-UICVJNQZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC(=O)C1=COC=C1)OC2C(C(C(C(O2)C(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(CCC(=O)C1=COC=C1)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601003104 | |

| Record name | 5-(Furan-3-yl)-5-oxopentan-2-yl hexopyranosiduronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601003104 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

344.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ipomeanol 4-glucuronide | |

CAS RN |

83061-21-6 | |

| Record name | Ipomeanol 4-glucuronide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083061216 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-(Furan-3-yl)-5-oxopentan-2-yl hexopyranosiduronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601003104 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

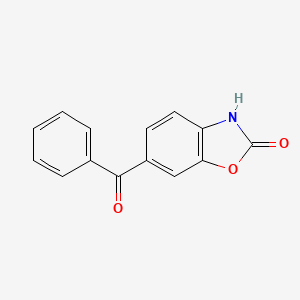

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![11-Hydroxybenzo[a]pyrene](/img/structure/B1210394.png)